molecular formula C11H14O3 B1283058 2-Butoxybenzoic acid CAS No. 2200-81-9

2-Butoxybenzoic acid

Cat. No.: B1283058
CAS No.: 2200-81-9
M. Wt: 194.23 g/mol
InChI Key: UABHETFCVNRGNL-UHFFFAOYSA-N
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Description

2-Butoxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where a butoxy group is attached to the second carbon of the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-butoxybenzoic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed coupling reaction. This method avoids the use of Grignard reactions and Friedel-Crafts reactions, which can produce environmentally harmful by-products . The synthetic route is succinct, with high yields and purity, making it suitable for industrial production.

Industrial Production Methods: In industrial settings, this compound is often synthesized using halogeno-benzene as a starting material. The process involves a series of condensation reactions under nitrogen protection, followed by hydrolysis to obtain the final product . This method is environmentally friendly and cost-effective, making it a preferred choice for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the butoxy group into a carboxyl group.

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Properties

IUPAC Name

2-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABHETFCVNRGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566037
Record name 2-Butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-81-9
Record name 2-Butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butoxybenzoic acid
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Synthesis routes and methods

Procedure details

Under N2, the mixture of ethyl salicylate (4.16 g, 25 mmol), butyl bromide (4.80 g, 3.77 ml, 35 mmol) and potassium carbonate (4.15 g, 30 mmol) in dry 2-Butanone (100 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (18 ml, 36 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. After the aqueous solution was acidified by 6N HCl to pH 2 at 5° C., the mixture was extracted with Et2O (50 ml×3). The organic phase was combined and washed with water (10 ml×2) respectively. The ether extract was dried with anhydrous sodium sulfate and then concentrated to give 2-Butoxy-benzoic acid as oil (3.40 g, 17.5 mmol), which was then treated with of 1M sodium trimethylsilanolate (17.0 ml, 17.0 mmol) to give Sodium 2-allyloxy-6-methyl-benzoate (3.53 g, 65.3%) as white powder. 1H-NMR (400 MHz, D2O): 7.22 (m, 2 arom. H); 6.93 (m, 2 arom. H); 3.94 (t, CH3CH2CH2CH2O); 1.59 (m, CH3CH2CH2CH2O); 1.32 (m, CH3CH2CH2CH2O); 0.78 (t, CH3CH2CH2CH2O). 13C-NMR (100 MHz, D2O): 176.54 (—C═O); 154.93; 130.10; 129.81; 127.85; 120.82; 114.13; 69.26; 30.64; 18.68; 13.21.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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